molecular formula C10H10ClN3 B1353426 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine CAS No. 956440-15-6

1-(3-Chlorobenzyl)-1H-pyrazol-5-amine

Cat. No.: B1353426
CAS No.: 956440-15-6
M. Wt: 207.66 g/mol
InChI Key: IMUYDRBEOFXQGF-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-1H-pyrazol-5-amine is an organic compound characterized by a pyrazole ring substituted with a 3-chlorobenzyl group at the first position and an amine group at the fifth position

Scientific Research Applications

1-(3-Chlorobenzyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “1-(3-Chlorobenzyl)-1H-pyrazol-5-amine” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 3-Chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 3-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Comparison with Similar Compounds

  • 1-(3-Chlorobenzyl)-1H-pyrazol-3-amine
  • 1-(3-Chlorobenzyl)-1H-pyrazol-4-amine
  • 1-(3-Chlorobenzyl)-1H-pyrazol-2-amine

Uniqueness: 1-(3-Chlorobenzyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amine group on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14/h1-6H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUYDRBEOFXQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427864
Record name 1-(3-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956440-15-6
Record name 1-(3-CHLOROBENZYL)-1H-PYRAZOL-5-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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